N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxalamide moiety and a dioxidoisothiazolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as potassium carbonate (K2CO3) and solvents like dichloromethane (DCM) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide include other oxalamide derivatives and dioxidoisothiazolidine-containing molecules. Examples include:
- N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxidoisothiazolidine ring, in particular, enhances its pharmacological properties and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-7-15-13(18)14(19)16-11-5-3-6-12(10-11)17-8-4-9-22(17,20)21/h2-3,5-6,10H,1,4,7-9H2,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUHDDSNPSSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.